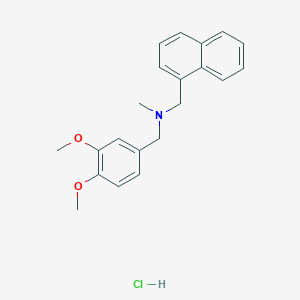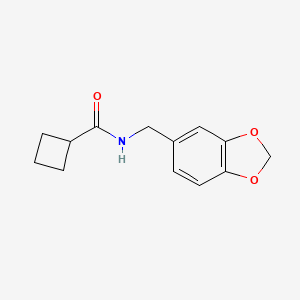![molecular formula C20H21N3O3 B5182016 5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine, commonly known as Nitroxoline, is a synthetic antibacterial agent that belongs to the class of 8-hydroxyquinoline derivatives. Nitroxoline is widely used in the treatment of urinary tract infections caused by Gram-positive and Gram-negative bacteria. The drug exhibits a broad spectrum of activity against a variety of microorganisms, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Staphylococcus aureus, and Streptococcus faecalis.
Wirkmechanismus
Nitroxoline exerts its antibacterial activity by chelating metal ions, particularly iron, which is essential for bacterial growth and metabolism. The drug also disrupts bacterial DNA synthesis and inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Nitroxoline has been shown to have a bactericidal effect against both Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
Nitroxoline has been found to have low toxicity in animal studies and is generally well-tolerated in humans. The drug is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. Nitroxoline is primarily excreted in the urine and has been shown to accumulate in the bladder, making it an effective treatment for urinary tract infections.
Vorteile Und Einschränkungen Für Laborexperimente
Nitroxoline has several advantages for laboratory experiments, including its broad spectrum of antibacterial activity, low toxicity, and ability to accumulate in the bladder. However, the drug has some limitations, including its low solubility in water and the need for high concentrations to achieve therapeutic efficacy.
Zukünftige Richtungen
Future research on Nitroxoline should focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its antifungal and antiviral activities. Further studies are needed to investigate the mechanisms of action of Nitroxoline and to identify potential drug targets. The development of new formulations and delivery systems for Nitroxoline could also improve its efficacy and reduce its side effects.
Synthesemethoden
Nitroxoline is synthesized by the reaction of 8-hydroxyquinoline with 4-propylphenol in the presence of ethylene oxide. The reaction produces 5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Nitroxoline has been extensively studied for its antibacterial properties and has shown promising results in the treatment of urinary tract infections. The drug has also been investigated for its antitumor, antifungal, and antiviral activities. Nitroxoline has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. The drug has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans, and antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-4-15-6-8-16(9-7-15)26-14-13-21-18-10-11-19(23(24)25)17-5-3-12-22-20(17)18/h3,5-12,21H,2,4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWVECJLYINJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5181959.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5181963.png)
![N,N'-1,4-butanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5181965.png)



![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)